Cas no 84477-68-9 (2-isobutylpiperazine)

2-Isobutylpiperazine is a heterocyclic organic compound featuring a piperazine core substituted with an isobutyl group. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its piperazine moiety offers versatility in forming derivatives with potential biological activity, while the isobutyl group enhances lipophilicity, influencing solubility and bioavailability. The compound is typically utilized in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. Its stability under standard conditions and compatibility with common synthetic routes further contribute to its utility in research and industrial applications. Proper handling and storage are recommended due to its reactivity in certain conditions.
2-isobutylpiperazine structure
2-isobutylpiperazine structure
Product Name:2-isobutylpiperazine
CAS No:84477-68-9
MF:C8H18N2
MW:142.241921901703
CID:2134236
PubChem ID:13553921
Update Time:2025-10-30

2-isobutylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 2-ISOBUTYL-PIPERAZINE
    • 2-(2-methylpropyl)piperazine
    • 2-isobutylpiperazine
    • AB36149
    • DTXSID20543666
    • AKOS006287263
    • AB36144
    • DB-076042
    • AB36145
    • SCHEMBL4725540
    • R-2-ISOBUTYL-PIPERAZINE
    • DB-059490
    • S-2-ISOBUTYL-PIPERAZINE
    • EN300-234992
    • F2147-0834
    • SB46804
    • 84477-68-9
    • Piperazine, 2-(2-methylpropyl)-
    • Inchi: 1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3
    • InChI Key: BYYCSTYYULCJLQ-UHFFFAOYSA-N
    • SMILES: N1CCNCC1CC(C)C

Computed Properties

  • Exact Mass: 142.146998583Da
  • Monoisotopic Mass: 142.146998583Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 91.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 24.1Ų

2-isobutylpiperazine Pricemore >>

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Additional information on 2-isobutylpiperazine

2-Isobutylpiperazine (CAS No. 84477-68-9): An Overview of Its Properties, Applications, and Recent Research Developments

2-Isobutylpiperazine (CAS No. 84477-68-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 1-(2-methylpropyl)piperazine, is a member of the piperazine family, which is characterized by its six-membered ring containing two nitrogen atoms. The unique structure of 2-isobutylpiperazine makes it an attractive candidate for various applications, including as a building block in the synthesis of more complex molecules and as a potential therapeutic agent.

The chemical structure of 2-isobutylpiperazine consists of a piperazine ring with an isobutyl group attached to one of the nitrogen atoms. This structural feature imparts specific chemical and biological properties that have been extensively studied in recent years. The compound is typically synthesized through the reaction of piperazine with 2-chloro-2-methylpropane, although alternative synthetic routes have also been explored to optimize yield and purity.

One of the key areas of research involving 2-isobutylpiperazine is its potential as a ligand for various receptors in the central nervous system (CNS). Studies have shown that 2-isobutylpiperazine can interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood disorders such as depression and anxiety. This interaction has led to its evaluation as a potential lead compound for the development of novel antidepressants and anxiolytics.

In addition to its role in CNS research, 2-isobutylpiperazine has been investigated for its effects on other biological systems. For instance, it has been shown to modulate the activity of ion channels, such as potassium and calcium channels, which are crucial for maintaining cellular homeostasis. These findings suggest that 2-isobutylpiperazine could have broader therapeutic applications beyond mental health disorders.

The pharmacokinetic properties of 2-isobutylpiperazine have also been a focus of recent studies. Research has demonstrated that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for use in both preclinical and clinical settings. However, further studies are needed to fully understand its metabolism and potential interactions with other drugs.

In the realm of drug discovery, 2-isobutylpiperazine has been used as a scaffold for the design and synthesis of more potent and selective compounds. For example, researchers have modified the isobutyl group or introduced additional functional groups to enhance binding affinity and selectivity for specific targets. These efforts have led to the identification of several promising lead compounds that are currently undergoing preclinical evaluation.

Recent advances in computational chemistry have also contributed to our understanding of 2-isobutylpiperazine's behavior at the molecular level. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational flexibility and binding modes with various receptors. These computational tools are invaluable for guiding experimental design and optimizing lead compounds.

The safety profile of 2-isobutylpiperazine is another critical aspect that has been thoroughly investigated. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, as with any new compound, rigorous safety assessments are essential before advancing to human trials.

In conclusion, 2-Isobutylpiperazine (CAS No. 84477-68-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.

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